

Unraveling the Degradation Profile of Amoxicillin Sodium: A Comparative LC-MS Analysis

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Compound of Interest

Compound Name: *Amoxicillin (sodium)*

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An in-depth guide for researchers, scientists, and drug development professionals on the characterization of Amoxicillin sodium degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative analysis of key degradation products, detailed experimental protocols, and quantitative data to support stability-indicating method development and ensure drug product quality and safety.

Amoxicillin, a widely used β -lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained β -lactam ring.^[1] The resulting degradation products can potentially impact the safety and efficacy of the drug. Therefore, regulatory bodies mandate strict monitoring and control of these impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and reliable technique for the identification and quantification of these degradation products due to its high sensitivity and specificity.^[2] This guide offers a comparative analysis of Amoxicillin sodium degradation products identified through LC-MS, supported by experimental data from various studies.

Comparative Analysis of Major Degradation Products

Forced degradation studies are essential to understand the intrinsic stability of a drug molecule and to identify potential degradation products that could form under various storage and handling conditions.^[1] These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat.^{[1][3]} The primary degradation pathway for Amoxicillin involves the opening of the β -lactam ring to form Amoxicilloic acid.^[4]

This intermediate can then undergo further degradation to form other products like Amoxicillin Diketopiperazine.[\[4\]](#)

The following table summarizes the key degradation products of Amoxicillin identified by LC-MS, along with their corresponding mass-to-charge ratios (m/z).

Degradation Product	Common Stress Condition(s)	[M+H] ⁺ (m/z)	Key Fragments (m/z)	Reference(s)
Amoxicillin	-	366.1	349.1 (loss of NH ₃), 160.1	[4] [5]
Amoxicilloic Acid (Isomers)	Hydrolysis (Acidic, Basic)	384.1	367.1, 178.1	[4] [6]
Amoxicillin Diketopiperazine (Isomers)	Hydrolysis (Basic), Thermal	366.1	160.1	[4] [6]
Phenol Hydroxypyrazine	Hydrolysis	Not specified	Not specified	[6]
Amoxicillin-S-oxide	Oxidative	382.1	Not specified	[6]

Note: The m/z values can vary slightly depending on the specific LC-MS instrumentation and conditions used.

Experimental Protocols for Degradation Studies and LC-MS Analysis

A robust and reliable analytical method is crucial for the accurate profiling of degradation products. The following sections detail a typical experimental workflow for forced degradation studies and subsequent LC-MS analysis of Amoxicillin sodium.

Forced Degradation Protocol:

A stock solution of Amoxicillin is prepared and subjected to various stress conditions as follows:

- Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.375 M HCl) at room temperature for a specified period (e.g., 30 minutes) and then neutralized.[1][3]
- Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 0.015 M NaOH) at room temperature for a short duration (e.g., 15 minutes) before neutralization.[1][3]
- Oxidative Degradation: The stock solution is exposed to an oxidizing agent (e.g., 1.5% H₂O₂) at room temperature for a defined time (e.g., 30 minutes).[3]
- Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C for 3 hours).[3]

Sample Preparation for LC-MS Analysis:

For both API and finished dosage forms, a standard procedure involves:

- Accurately weighing a specific amount of the sample (e.g., 25 mg of Amoxicillin API).[7]
- Dissolving the sample in a suitable diluent (e.g., 95:5 v/v water:acetonitrile) to a known concentration (e.g., 1 mg/mL).[7]
- Further diluting the solution to a final concentration appropriate for LC-MS analysis (e.g., 10 µg/mL).[7]
- Filtering the final solution through a syringe filter (e.g., 0.22 µm PVDF) into an LC autosampler vial.[7]

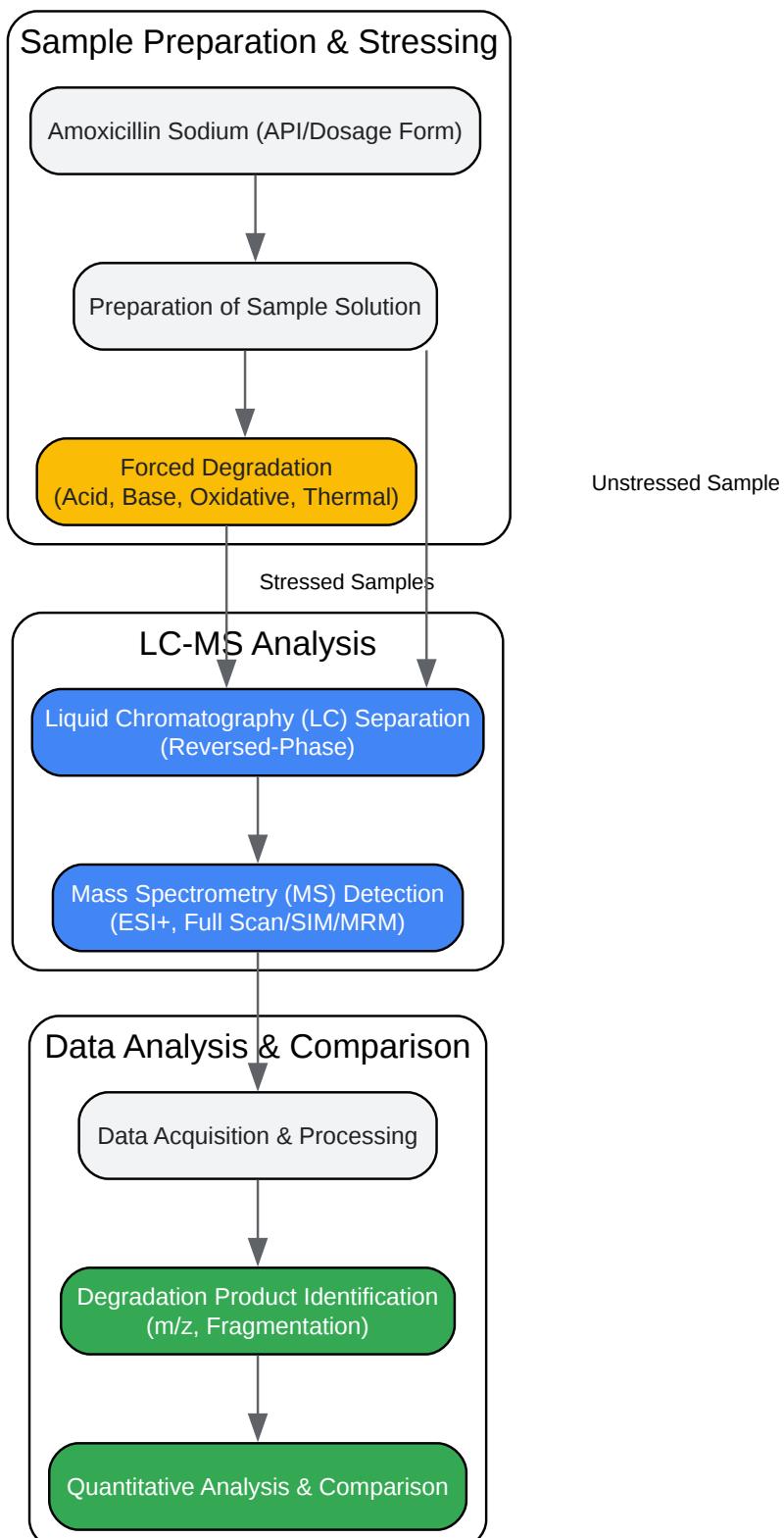
Typical LC-MS Parameters:

The separation and detection of Amoxicillin and its degradation products are commonly achieved using a reversed-phase HPLC method coupled with a mass spectrometer.

Parameter	Typical Condition
LC Column	C18 or C8 column
Mobile Phase	A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid). [2] [5]
Flow Rate	0.3 - 0.5 mL/min [4] [5]
Injection Volume	0.5 - 100 μ L [4] [5]
Column Temperature	28°C [4]
Ionization Source	Electrospray Ionization (ESI), typically in positive ion mode.
MS Detector	Quadrupole, Ion Trap, or Time-of-Flight (TOF) [5] [8]
Scan Mode	Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. [9]

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagram illustrates the key steps involved in the comparative analysis of Amoxicillin sodium degradation products.

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Workflow for Amoxicillin Degradation Analysis

This comprehensive approach, combining forced degradation studies with sensitive LC-MS analysis, is paramount for a thorough understanding of the stability of Amoxicillin sodium. The data generated from these studies are critical for the development of stable formulations, the establishment of appropriate storage conditions, and ensuring the overall quality and safety of the final drug product.

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